3,3,6-Trimethyl-1-indanone is an organic compound classified as an indanone, characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentanone ring. Its molecular formula is , and it has a molecular weight of approximately 174.24 g/mol. The compound features three methyl groups located at positions 3 and 6 of the indanone structure, contributing to its unique properties and reactivity compared to other indanones .
The biological activity of 3,3,6-trimethyl-1-indanone has been explored in various contexts. It may exhibit interactions with biological targets such as enzymes or receptors due to its functional groups. The carbonyl group facilitates nucleophilic interactions with protein sites, potentially influencing enzymatic activity. Studies have suggested that derivatives of indanones possess anti-inflammatory and anticancer properties, although specific data on 3,3,6-trimethyl-1-indanone's biological effects are still limited .
Several synthetic routes have been developed for 3,3,6-trimethyl-1-indanone:
3,3,6-Trimethyl-1-indanone finds applications in various fields:
Several compounds share structural similarities with 3,3,6-trimethyl-1-indanone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,5-Dimethyl-1-indanone | Two methyl groups at positions 2 and 5 | Exhibits different reactivity patterns due to fewer methyl substituents. |
2-Methyl-1-indanone | One methyl group at position 2 | Less sterically hindered compared to 3,3,6-trimethyl derivative. |
1-Indanone | No methyl substitutions | Serves as a baseline for comparing reactivity and biological activity. |
2-Ethyl-1-indanone | Ethyl group instead of methyl | Alters physical properties and potential applications. |
The uniqueness of 3,3,6-trimethyl-1-indanone lies in its specific arrangement of methyl groups which influences its chemical reactivity and potentially its biological activity compared to other indanones .